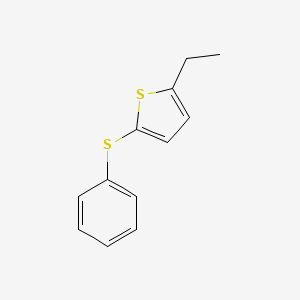![molecular formula C21H22N3O+ B14608204 5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium CAS No. 60311-03-7](/img/structure/B14608204.png)
5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazine 720 is a heterocyclic organic compound that belongs to the oxazine family. It is known for its unique structure, which includes one oxygen and one nitrogen atom in a six-membered ring. This compound is often used in various scientific applications due to its distinctive chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxazine 720 can be synthesized through several methods. One common approach involves the reaction of 5-(ethylimino)-10-methyl-5H-benzo[a]phenoxazin-9-ethylamine with perchloric acid to form Oxazine 720 perchlorate . The reaction typically requires controlled conditions, including specific temperatures and solvents such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of Oxazine 720 often involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Oxazine 720 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Oxazine 720 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, ethanol, and various acids and bases. The conditions often involve specific temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides of Oxazine 720, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Oxazine 720 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Oxazine 720 involves its interaction with specific molecular targets. In biological systems, it can bind to cellular components, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Oxazine 720 can be compared with other similar compounds, such as:
Nile Red: Another fluorescent dye used in biological applications.
Cresyl Violet: A dye used for staining in histology.
Phenoxazine: A compound with similar structural features and applications.
Oxazine 720 is unique due to its specific chemical structure and properties, which make it particularly suitable for certain applications, such as high-sensitivity fluorescence imaging .
Propiedades
Número CAS |
60311-03-7 |
|---|---|
Fórmula molecular |
C21H22N3O+ |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]azanium |
InChI |
InChI=1S/C21H21N3O/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19/h6-12,23H,4-5H2,1-3H3/p+1 |
Clave InChI |
ROZAKCFKSGKMPN-UHFFFAOYSA-O |
SMILES canónico |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
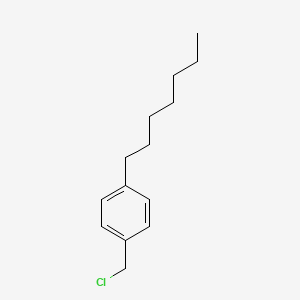
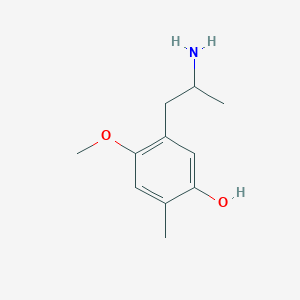
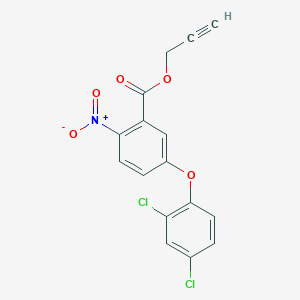
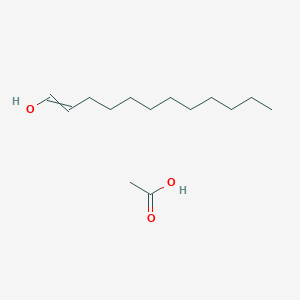

![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)


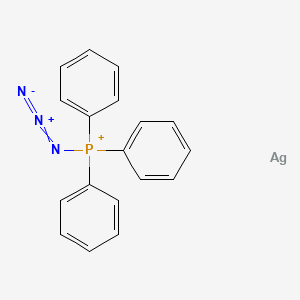
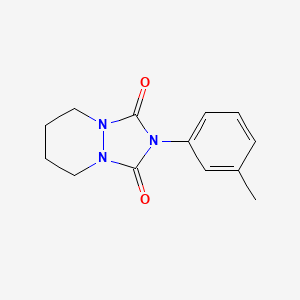
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
